molecular formula C14H16 B12579158 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene CAS No. 192444-26-1

2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene

Cat. No.: B12579158
CAS No.: 192444-26-1
M. Wt: 184.28 g/mol
InChI Key: HCRNYXIAEKIWOH-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H16 This compound is known for its unique tricyclic structure, which includes a cyclopentane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene can be achieved through several methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This method involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of high-temperature reactors and controlled reaction conditions is essential for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with various radicals, leading to isomerization and aromatization . These reactions are often barrierless, indicating that they can occur under mild conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene is unique due to its specific methyl substitution and the tetrahydro configuration, which can influence its reactivity and potential applications. The presence of the methyl group can also affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

192444-26-1

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene

InChI

InChI=1S/C14H16/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h6-8H,2-5,9H2,1H3

InChI Key

HCRNYXIAEKIWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C3=C(CCCC3)C=C2

Origin of Product

United States

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